4-(Trifluoromethylthio)benzonitrile
Overview
Description
It is a solid with a melting point of 39-43°C and a molecular weight of 203.18 g/mol . This compound is notable for its trifluoromethylthio group, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(Trifluoromethylthio)benzonitrile typically involves the reaction of 4-trifluoromethyl chlorobenzene with potassium thiocyanate under specific conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoromethylthio group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-(Trifluoromethylthio)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial materials
Mechanism of Action
The mechanism by which 4-(Trifluoromethylthio)benzonitrile exerts its effects is primarily through its trifluoromethylthio group. This group can interact with various molecular targets, including enzymes and receptors, altering their activity. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize or destabilize intermediates in chemical reactions .
Comparison with Similar Compounds
4-(Trifluoromethylthio)benzonitrile can be compared with other compounds containing trifluoromethyl or nitrile groups:
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the sulfur atom, leading to different reactivity and applications.
4-(Trifluoromethylthio)benzaldehyde: Contains an aldehyde group instead of a nitrile, resulting in different chemical behavior.
4-(Trifluoromethylthio)aniline: Contains an amine group, which significantly alters its chemical properties and potential applications. The uniqueness of this compound lies in its combination of the trifluoromethylthio and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQNILXHGUBPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381399 | |
Record name | 4-(Trifluoromethylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332-26-3 | |
Record name | 4-(Trifluoromethylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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